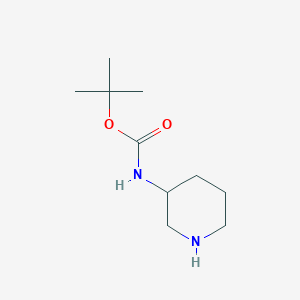

3-Boc-aminopiperidine

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-piperidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQXNWMYLFAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401088 | |

| Record name | 3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172603-05-3 | |

| Record name | 3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BOC-AMINO)PIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Boc Aminopiperidine and Its Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies offer a green and efficient alternative to traditional chemical methods for the synthesis of chiral amines like 3-Boc-aminopiperidine. nih.govresearchgate.net These approaches leverage the high stereoselectivity of enzymes to produce optically pure compounds, often under mild reaction conditions. manchester.ac.ukacs.org

ω-Transaminase Catalysis for Enantioselective Production

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. nih.govbeilstein-journals.org This catalytic activity has been extensively utilized for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.orgacs.org

The asymmetric amination of the prochiral precursor 1-Boc-3-piperidone is a direct and efficient one-step method to produce both (R)- and (S)-enantiomers of 3-amino-1-Boc-piperidine. beilstein-journals.orgnih.gov This reaction is catalyzed by ω-transaminases, which exhibit high enantioselectivity, leading to products with high enantiomeric excess. beilstein-journals.orgresearchgate.net Various ω-transaminases, including both (R)-selective and (S)-selective enzymes, have been identified and employed for this transformation, demonstrating the versatility of this biocatalytic approach. beilstein-journals.orgnih.gov For instance, a robust ω-transaminase, ATA1012, has shown high tolerance to substrate concentrations up to 750 mM of 1-Boc-3-piperidone, achieving complete conversion to the corresponding chiral amine with an enantiomeric excess greater than 99.9%. rsc.org

| Enzyme | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (%) | Reference |

| ATA-025-IMB | 1-Boc-3-piperidone | (R)-3-amino-1-Boc-piperidine | >99 | >99 | beilstein-journals.org |

| ATA-W12 | 1-Boc-3-piperidone | (S)-1-Boc-3-aminopiperidine | >95 | >99 | acs.org |

| ATA1012 | 1-Boc-3-piperidone | Chiral amine | >99.9 | >99.9 | rsc.org |

| CbTA (Q192G mutant) | N-Boc-3-piperidone | Chiral amine | ~30 | Not Reported | nih.gov |

Immobilization of ω-transaminases on solid supports offers several advantages for industrial applications, including enhanced stability, simplified product separation, and the potential for enzyme reuse. beilstein-journals.orgacs.org Enzymes can be covalently attached to supports like epoxy resins, which can be modified to improve binding efficiency and activity recovery. acs.orgacs.org For example, ω-transaminase ATA-W12 immobilized on an amino-ethylenediamine-modified epoxy resin showed high binding efficiency (>95%) and activity recovery (75%). acs.orgacs.orgfigshare.com This immobilized enzyme demonstrated excellent stability, retaining 90% of its initial activity after 15 reuse cycles in batch reactions. acs.orgacs.org Immobilized transaminases have been successfully used in both batch and continuous flow systems for the synthesis of this compound. beilstein-journals.orgacs.org

| Immobilization Support | Enzyme | Advantage | Reference |

| Epoxyacrylate resin | ATA-025-IMB | Covalent immobilization, reusability | beilstein-journals.org |

| Amino-ethylenediamine-modified epoxy resin | ω-Transaminase ATA-W12 | High binding efficiency, high activity recovery, stability | acs.orgacs.org |

| Methacrylate beads | (R)-selective ω-transaminase | Suitability for continuous flow applications | researchgate.net |

Continuous flow systems utilizing immobilized ω-transaminases offer a highly efficient and scalable method for the production of this compound. acs.orgfigshare.com These systems, often employing packed-bed reactors, allow for continuous operation and can achieve high space-time yields. acs.orgacs.org A continuous flow process using immobilized ω-transaminase ATA-W12 for the synthesis of (S)-1-Boc-3-aminopiperidine achieved a 95% conversion within a short residence time of 10 minutes. acs.orgacs.orgfigshare.com This system was operated continuously for 24 hours and achieved a remarkable space-time yield of 930.73 g·L⁻¹·day⁻¹. acs.orgacs.orgfigshare.com Such continuous bioprocesses are promising for the large-scale industrial production of chiral amines. researchgate.netacs.org

ω-Transaminases are dependent on the cofactor pyridoxal-5'-phosphate (PLP) for their catalytic activity. beilstein-journals.orgnih.gov PLP acts as a carrier of the amino group during the transamination reaction. beilstein-journals.org The synthesis of 3-amino-1-Boc-piperidine using ω-transaminases is carried out in the presence of PLP and an amine donor, such as isopropylamine. beilstein-journals.org In some systems, the co-immobilization of PLP with the enzyme onto the support material can create a self-sufficient biocatalyst, preventing the need for continuous addition of the cofactor to the reaction medium. acs.org The concentration of PLP can be optimized to maximize the efficiency of the amination process. rsc.org

Continuous Flow Systems for High-Efficiency Production

Multi-Enzyme Cascade Reactions for Protected Aminopiperidines

Multi-enzyme cascade reactions, where multiple enzymatic steps are performed sequentially in a single pot, represent a sophisticated approach for synthesizing complex molecules like protected aminopiperidines. manchester.ac.ukrsc.orgnih.gov These cascades can streamline synthetic routes, improve atom economy, and avoid the isolation of potentially unstable intermediates. rsc.orgnih.govrsc.org

A notable example is the synthesis of L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol. rsc.orgnih.gov This one-pot cascade utilizes a galactose oxidase (GOase) variant to oxidize the starting amino alcohol to an amino aldehyde. rsc.orgresearchgate.net This intermediate then spontaneously cyclizes to form a cyclic imine, which is subsequently reduced by an imine reductase (IRED) to yield the final protected aminopiperidine product. rsc.orgresearchgate.net This streamlined process has achieved isolated yields of up to 54% and produces the product with high enantiopurity. rsc.orgnih.gov The use of purified enzymes in this cascade helps to minimize side reactions. rsc.org Interestingly, the choice of the protecting group on the starting material was crucial, with Cbz-protected substrates showing the highest activity, while Boc-protected derivatives were not well accepted by the enzymes in this particular cascade. rsc.orgresearchgate.net

Conversion from L-Ornithinol and L-Lysinol

A notable advanced methodology involves the use of multi-enzyme cascades to convert amino alcohols, derived from natural amino acids, into valuable chiral amines. rsc.orgrsc.orgnih.gov Specifically, N-Cbz-protected L-ornithinol has been successfully converted to L-3-N-Cbz-aminopiperidine. rsc.orgrsc.orgnih.gov This biocatalytic process employs a combination of a galactose oxidase (GOase) and an imine reductase (IRED). rsc.orgresearchgate.net The cascade begins with the oxidation of the primary alcohol in the amino alcohol substrate by GOase, which forms an amino aldehyde. rsc.orgresearchgate.net This intermediate then undergoes spontaneous intramolecular cyclization to form a cyclic imine, which is subsequently reduced by an IRED to yield the final enantiopure aminopiperidine product. rsc.orgresearchgate.net While L-lysinol is used to produce the corresponding L-3-N-Cbz-aminoazepane, the analogous pathway with L-ornithinol provides the piperidine (B6355638) ring structure. rsc.orgnih.gov

Streamlining of Reactions for Enantiopurity and Yield

A key advantage of these multi-enzyme systems is the ability to perform the synthesis in a "one-pot" fashion. rsc.orgrsc.org This streamlined approach is crucial for preserving the stereochemical integrity of the product. rsc.org The amino aldehyde intermediates generated during the cascade are often labile and prone to racemization if isolated. rsc.org By integrating the enzymatic steps into a single reaction vessel, these unstable intermediates are consumed as they are formed, preventing potential loss of enantiopurity. rsc.orgrsc.org This method not only ensures high enantiopurity, with the final product retaining the L-configuration from the starting amino acid, but also improves efficiency and isolated yields, which have been reported to reach up to 54% for the protected aminopiperidine and aminoazepane products under optimized conditions. rsc.orgnih.govresearchgate.net

Investigation of Galactose Oxidase and Imine Reductase Variants

The success of the chemoenzymatic cascade relies heavily on the selection of appropriate enzyme variants. rsc.org Research has involved screening different variants of both galactose oxidase (GOase) and imine reductase (IRED) to optimize the conversion. rsc.orgresearchgate.net For the initial oxidation step, the GOase variant M₃₋₅ was found to be considerably more effective than the F₂ variant for converting amino alcohol substrates. rsc.org The choice of the subsequent IRED was discovered to be highly dependent on the specific substrate. rsc.org In the synthesis of the piperidine product (L-3-N-Cbz-aminopiperidine), the imine reductase AdRedAm demonstrated the best performance. rsc.org Conversely, for the synthesis of the analogous seven-membered azepane ring, IRED-49 was found to be optimal. rsc.org This highlights the necessity of screening a panel of biocatalysts to identify the ideal combination for a target molecule, thereby maximizing yield and selectivity. rsc.orgresearchgate.net

Classical Chemical Synthesis Routes

Traditional organic synthesis provides established, albeit often more complex, pathways to this compound, frequently utilizing readily available chiral molecules as starting points.

Synthesis from Natural Amino Acid Precursors

L-glutamic acid is a widely used and inexpensive chiral precursor for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.inresearchgate.netresearchgate.net This approach establishes the desired stereocenter at the C3 position of the piperidine ring from the chiral center present in the natural amino acid. niscpr.res.in The synthesis transforms the five-carbon backbone of L-glutamic acid into the six-membered piperidine ring system through a series of linear chemical transformations. researchgate.net

A common synthetic route starting from L-glutamic acid involves a five-step linear sequence. niscpr.res.inresearchgate.net

Esterification: The process begins with the esterification of both carboxylic acid groups of L-glutamic acid. This is typically achieved in one pot using thionyl chloride in methanol (B129727) to produce the corresponding diester in quantitative yield. researchgate.net

Boc-Protection: The amino group of the diester is then protected with a tert-butoxycarbonyl (Boc) group using (Boc)₂O and a base like triethylamine, yielding the N-Boc protected diester. researchgate.net

Reduction: The two ester groups are subsequently reduced to a diol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). niscpr.res.inresearchgate.net

Tosylation: The resulting diol is then converted into a ditosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This step activates the hydroxyl groups, preparing them for the subsequent cyclization. niscpr.res.inresearchgate.net

Cyclization: The final step is the cyclization of the ditosylate with an appropriate amine. The intramolecular displacement of the tosyl groups by the amine nitrogen forms the piperidine ring. niscpr.res.inresearchgate.net

Data Tables

Table 1: Enzymatic Cascade for L-3-N-Cbz-aminopiperidine Synthesis

| Step | Enzyme Used | Substrate | Intermediate/Product | Purpose | Reference |

| 1 | Galactose Oxidase (GOase M₃₋₅) | N-Cbz-L-ornithinol | N-Cbz-L-amino aldehyde | Oxidation of primary alcohol | rsc.org |

| 2 | Spontaneous | N-Cbz-L-amino aldehyde | Cyclic Imine | Intramolecular cyclization | rsc.org |

| 3 | Imine Reductase (AdRedAm) | Cyclic Imine | L-3-N-Cbz-aminopiperidine | Stereoselective reduction | rsc.org |

Table 2: Multi-step Chemical Synthesis from L-Glutamic Acid

| Step | Reaction | Reagents | Product | Purpose | Reference |

| 1 | Diesterification | SOCl₂, MeOH | L-Glutamic acid dimethyl ester | Carboxyl group activation | researchgate.net |

| 2 | N-Boc Protection | (Boc)₂O, Et₃N | N-Boc-L-glutamic acid dimethyl ester | Amine protection | researchgate.net |

| 3 | Reduction | NaBH₄ | N-Boc-diol | Conversion of esters to alcohols | niscpr.res.inresearchgate.net |

| 4 | Ditosylation | p-TsCl, base | N-Boc-ditosylate | Hydroxyl group activation | niscpr.res.inresearchgate.net |

| 5 | Cyclization | Amine | 3-(N-Boc-amino)piperidine | Ring formation | niscpr.res.inresearchgate.net |

L-Glutamic Acid as a Chiral Pool Starting Material

Yield Optimization and Reaction Condition Analysis

The optimization of reaction yields and conditions is paramount for the efficient and scalable synthesis of this compound. Various factors, including the choice of catalyst, solvent, temperature, and pressure, significantly influence the outcome of the synthesis.

One common route involves the hydrogenation of a protected 3-aminopyridine (B143674) precursor. For instance, the hydrogenation of tert-butyl pyridin-3-ylcarbamate using a palladium on carbon (Pd/C) catalyst in acetic acid has been explored. In a specific example, the reaction was carried out with 5% Pd/C at 65°C under a hydrogen pressure of 0.6 MPa for 12 hours, resulting in a 73.8% yield of tert-butyl piperidine-3-ylcarbamate. chemicalbook.com Another approach utilizes a 10% Pd/C catalyst in ethanol (B145695) under 1 atm of hydrogen for 14 hours at room temperature, which produced a 91% yield of the desired product. chemicalbook.com

Enzymatic methods have also been developed for the asymmetric synthesis of this compound. The use of immobilized ω-transaminases for the amination of 1-Boc-3-piperidone has shown high yields and enantioselectivity. beilstein-journals.orgresearchgate.net For example, using the (R)-selective enzyme ATA-025-IMB at 50°C, a 99% yield with over 99% enantiomeric excess (ee) was achieved in just 3 hours. beilstein-journals.org Similarly, a continuous flow system using an immobilized ω-transaminase was developed for the synthesis of (S)-1-Boc-3-aminopiperidine, achieving 95% conversion within a 10-minute residence time and a high space-time yield. acs.orgx-mol.com

The table below summarizes various reaction conditions and their corresponding yields for the synthesis of this compound.

| Precursor | Catalyst/Enzyme | Solvent | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl pyridin-3-ylcarbamate | 5% Pd/C | Acetic Acid | 65°C, 0.6 MPa H₂, 12 h | 73.8% | N/A | chemicalbook.com |

| Benzyl (B1604629) 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate | 10% Pd/C | Ethanol | RT, 1 atm H₂, 14 h | 91% | N/A | chemicalbook.com |

| 1-Boc-3-piperidone | ATA-025-IMB | Buffer/DMSO | 50°C, 3 h | 99% | >99% (R) | beilstein-journals.org |

| 1-Boc-3-piperidone | Immobilized ω-transaminase | Continuous Flow | RT, 10 min residence | 95% conversion | High (S) | acs.orgx-mol.com |

D-Ornithine and D-Lysine as Chiral Building Blocks

The natural amino acids D-ornithine and D-lysine serve as valuable chiral starting materials for the enantioselective synthesis of (R)-3-aminopiperidine derivatives. researchgate.netthieme-connect.comresearchgate.net These approaches leverage the inherent stereochemistry of the amino acids to produce the desired enantiomer of the target molecule, avoiding the need for chiral resolution of a racemic mixture.

A key strategy involves the cyclization of D-ornithine or D-lysine derivatives to form N-protected 3-aminolactams. researchgate.netthieme-connect.com For example, D-ornithine can be converted to its corresponding methyl ester and then cyclized to form the lactam. chemicalbook.comresearchgate.net This lactam, after protection of the exocyclic amine (e.g., with a Boc group), serves as a crucial intermediate.

The N-Boc protected 3-aminolactam can then be converted into an imido ester through O-alkylation. researchgate.netthieme-connect.com This transformation is a pivotal step that activates the lactam for subsequent reduction.

Following O-alkylation to form the imido ester, catalytic hydrogenation is employed to reduce the cyclic imido ester to the corresponding piperidine. researchgate.netthieme-connect.com This reduction is typically carried out under mild conditions, for example, using a 5% Platinum on Carbon (Pt/C) catalyst at room temperature under a hydrogen pressure of 5 bar. researchgate.netthieme-connect.com A significant advantage of this method is that the imido ester can often be hydrogenated without isolation, streamlining the synthetic process. researchgate.netthieme-connect.com This two-step sequence from the N-Boc protected 3-aminolactam provides an efficient route to (R)-3-(Boc-amino)piperidine. researchgate.netthieme-connect.com

Enzymatic approaches have also been developed, where N-Cbz-protected L-ornithinol (derived from ornithine) is converted to L-3-N-Cbz-aminopiperidine using a multi-enzyme cascade involving galactose oxidase and imine reductase variants, yielding the product in up to 54% isolated yield with high enantiopurity. nih.govrsc.org

Conversion via 3-Aminolactams and Imido Esters

Stereoselective Approaches from Non-Amino Acid Precursors

When starting from non-chiral or racemic precursors, stereoselective methods are required to obtain the desired enantiomer of this compound. Chiral resolution of a racemic mixture is a classical and widely used technique.

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.

A common method for the resolution of racemic 3-aminopiperidine is through the formation of diastereomeric salts with a chiral acid. Mandelic acid is one such resolving agent that has been used for this purpose. google.com The process involves mixing the racemic 3-aminopiperidine with an enantiomerically pure form of mandelic acid in a suitable solvent. The two resulting diastereomeric salts will have different solubilities, allowing one to crystallize preferentially from the solution.

For example, racemic 3-aminopiperidine can be reacted with D-mandelic acid. The (R)-enantiomer of the amine forms a less soluble diastereomeric salt with D-mandelic acid, which precipitates from the solution. This salt can then be isolated by filtration. Subsequent treatment with a base liberates the enantiomerically enriched (R)-3-aminopiperidine. Other chiral resolving agents used for 3-aminopiperidine include dibenzoyl-D-tartaric acid and N-acetyl-D-phenylalanine. google.com

The table below provides examples of chiral resolving agents used for 3-aminopiperidine.

| Racemic Amine | Chiral Resolving Agent | Principle of Separation | Reference |

|---|---|---|---|

| 3-Aminopiperidine | D-Mandelic Acid | Formation of less soluble diastereomeric salt with (R)-amine | google.com |

| 3-Aminopiperidine | Dibenzoyl-D-tartaric acid | Formation of diastereomeric salts with different solubilities | google.com |

| 3-Aminopiperidine | N-Acetyl-D-phenylalanine | Formation of diastereomeric salts with different solubilities | google.com |

| 3-Aminopiperidine | (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide) ((R)-CPA) | Diastereomeric salt formation, yielding (R)-amine with 99.6% ee | nih.govresearcher.life |

Ring-Closing Metathesis Reactions

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including nitrogen-containing heterocycles like piperidines. This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene, such as ethene, which drives the reaction to completion.

A notable application of RCM in the synthesis of substituted 3-aminopiperidines was demonstrated in the preparation of trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines. nih.govcapes.gov.br The synthesis commenced from protected D-serine to establish the initial stereocenter. The key RCM step was employed on a diallylic amine precursor to construct the piperidine ring. Subsequent stereoselective hydrogenation of the resulting cyclic allylamine (B125299) afforded the desired trans-substituted 3-aminopiperidines. nih.gov This approach represents a significant method for the asymmetric synthesis of 4-substituted 3-aminopiperidines. nih.gov While this specific example leads to a 4-substituted analog, the general strategy highlights the utility of RCM in building the core 3-aminopiperidine structure. google.com

The general mechanism for RCM involves the formation of a metallacyclobutane intermediate, which then undergoes a cycloreversion to yield the product and regenerate the catalyst. whiterose.ac.uk

Table 1: Key Features of RCM in Piperidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically Grubbs' first, second, or third-generation ruthenium catalysts. | google.com |

| Substrate | Acyclic diene, often a diallylamine (B93489) derivative. | nih.govwhiterose.ac.uk |

| Key Advantage | High functional group tolerance and effectiveness in forming 5- to 30-membered rings. | whiterose.ac.uk |

| Driving Force | Formation and removal of a volatile alkene (e.g., ethene). | whiterose.ac.uk |

Enantioselective Ring Expansion of Prolinols

The enantioselective ring expansion of readily available prolinols provides an elegant and efficient pathway to optically active 3-aminopiperidine derivatives. This strategy leverages the existing stereochemistry of the prolinol starting material to induce the desired stereochemistry in the six-membered piperidine ring.

One effective method involves the activation of the hydroxyl group of an N-alkyl prolinol. For instance, treatment with diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) can induce a ring expansion to form a 3-fluoropiperidine (B1141850) intermediate. This intermediate can then be subjected to nucleophilic substitution with an azide (B81097) source, followed by reduction to yield the desired 3-aminopiperidine. This ring expansion proceeds with high enantioselectivity, providing access to valuable chiral 3-aminopiperidine derivatives.

In another variation, the bromination of an (S)-prolinol-derived aminophosphine (B1255530) oxide can trigger a ring expansion, which is then followed by amination and reduction to yield chiral diaminophosphines containing a piperidine moiety. researchgate.net These methods showcase the versatility of ring expansion strategies in transforming five-membered rings into functionalized six-membered heterocycles.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds, including enantioenriched 3-aminopiperidine derivatives. This approach typically involves the hydrogenation of a prochiral enamide or a related unsaturated precursor in the presence of a chiral rhodium catalyst.

An effective synthesis of enantioenriched 3-aminopiperidine derivatives has been achieved through the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. This method provides access to both enantiomers of the 3-aminopiperidine moiety with high yields and enantiomeric excesses. Under optimized conditions, using a rhodium complex with a chiral phosphine (B1218219) ligand like (S)-SYNPHOS, the desired 3-aminopiperidine derivatives were obtained in up to 92% yield and with up to 96% enantiomeric excess after a single crystallization. Current time information in Bangalore, IN. The reaction is typically carried out under hydrogen pressure in a suitable solvent like tetrahydrofuran (B95107) (THF). Current time information in Bangalore, IN.

Similarly, the asymmetric hydrogenation of tetrasubstituted fluoroalkenes has been employed for the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, demonstrating the industrial applicability of this methodology. mdpi.com

Table 2: Representative Data for Rhodium-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst System | Yield | ee (%) | Reference |

|---|---|---|---|---|

| N-(1-benzylpiperidin-3-yl)enamide | [Rh(cod)₂]⁺BF₄⁻ / (S)-SYNPHOS | up to 92% | up to 96% | Current time information in Bangalore, IN. |

1,2-Diamination of Aldehydes

The synthesis of 3-aminopiperidines can be achieved through a 1,2-diamination strategy starting from aldehydes. This method typically involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a reductive amination/cyclization step to form the piperidine ring.

This methodology has been successfully used to synthesize 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity. researchgate.netgoogle.com The process begins with the α-amination of an aldehyde containing a leaving group at the appropriate position, using a reagent like dibenzyl azodicarboxylate (DBAD) in the presence of proline as an organocatalyst. The resulting α-amino aldehyde intermediate then undergoes intramolecular reductive amination to furnish the cyclic 3-amino-substituted heterocycle. This approach provides a powerful tool for constructing these important structural motifs from simple acyclic precursors. google.com

Conversion of α-Hydroxy Acid Esters to Triflate Esters

A versatile strategy for the synthesis of complex amine derivatives involves the conversion of α-hydroxy acid esters into highly reactive triflate esters. The triflate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.

The transformation of enantiopure α-hydroxy acid esters into their corresponding chiral triflate esters is typically accomplished using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base, such as pyridine (B92270), in an appropriate solvent like dichloromethane (B109758) (DCM). rsc.orgrsc.org This conversion proceeds with retention of the original stereochemistry of the α-carbon. The resulting α-triflyloxy esters are potent electrophiles. rsc.orgrsc.org

Nucleophilic Substitution Reactions with Protected Aminopiperidines

The chiral triflate esters derived from α-hydroxy acids are excellent substrates for Sₙ2 reactions with nucleophiles, including protected aminopiperidines. This reaction allows for the formation of a new carbon-nitrogen bond with inversion of configuration at the α-carbon of the original hydroxy ester.

A recent study demonstrated the facile synthesis of N-(aminocycloalkylene)amino acid derivatives through the reaction of chiral triflate esters with N-Boc-aminopiperidines. rsc.orgrsc.org The nucleophilic substitution reaction between the triflate ester and a protected aminopiperidine, such as 4-Boc-aminopiperidine, proceeds smoothly to afford the corresponding N-substituted aminopiperidine derivative with good yield and high enantiomeric and diastereomeric purity. rsc.orgrsc.org This method is advantageous as it avoids the racemization often observed with α-halo carboxylic acid esters and the elimination side products common with other sulfonate esters under harsh conditions. rsc.orgresearchgate.net

Table 3: Synthesis of N-Substituted Piperidines via Triflate Esters

| α-Hydroxy Ester Precursor | Amine Nucleophile | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Methyl (R)-2-hydroxypropanoate | 4-Boc-aminopiperidine | Methyl (S)-2-[(4-Boc-amino)piperidin-1-yl]propanoate | Good | High enantiomeric and diastereomeric purity | rsc.orgrsc.org |

Hofmann Degradation Reactions for Amide Conversion

The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.org This reaction is particularly useful in the synthesis of 3-aminopiperidine derivatives from corresponding piperidine-3-carboxamides. The reaction proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org

A key advantage of the Hofmann rearrangement in the context of synthesizing Boc-protected amines is the ability to trap the intermediate isocyanate with tert-butyl alcohol. This variation directly yields the N-Boc protected amine, streamlining the synthetic sequence and avoiding the need for a separate protection step. wikipedia.org

A patented preparation of (R)-3-Boc-aminopiperidine utilizes a Hofmann degradation reaction as a crucial step. google.comgoogle.com In this multi-step synthesis, an N-Cbz-protected piperidine-3-carboxamide is subjected to Hofmann degradation conditions (e.g., sodium hypochlorite (B82951) and sodium hydroxide) to yield the corresponding 3-amino-N-Cbz-piperidine. google.com This intermediate is then protected with a Boc group, followed by the removal of the Cbz group to afford the final (R)-3-Boc-aminopiperidine. google.comgoogle.com

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-3-Boc-aminopiperidine |

| N-Cbz-3-piperidinecarboxylic acid |

| R-phenylethylamine |

| Methanesulfonyl chloride |

| Di-tert-butyl dicarbonate (B1257347) |

| N-(1-benzylpiperidin-3-yl)enamide |

| (S)-SYNPHOS |

| Tetrahydrofuran (THF) |

| N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride |

| Rhodium(I) bis(norbornadiene) tetrafluoroborate |

| Walphos 003 |

| cis-4-amino-3-fluoro-1-methylpiperidine |

| D-serine |

| Prolinol |

| Diethylaminodifluorosulfinium tetrafluoroborate |

| Dibenzyl azodicarboxylate |

| Proline |

| α-Hydroxy acid ester |

| Trifluoromethanesulfonic anhydride |

| Pyridine |

| Dichloromethane (DCM) |

| 4-Boc-aminopiperidine |

| Methyl (R)-2-hydroxypropanoate |

| Methyl (S)-2-hydroxypropanoate |

| N-Cbz-protected piperidine-3-carboxamide |

| Sodium hypochlorite |

| Sodium hydroxide (B78521) |

Reduction of Pyridine Derivatives

The catalytic hydrogenation of pyridine derivatives represents a direct and atom-economical approach for the synthesis of the piperidine core of this compound. This methodology involves the reduction of a substituted pyridine, typically a 3-aminopyridine derivative, to the corresponding piperidine. The choice of catalyst, reaction conditions, and the nature of the protecting group on the amino functionality are critical factors that influence the efficiency and stereochemical outcome of the reaction.

The direct hydrogenation of 3-aminopyridine itself can be challenging due to potential catalyst poisoning by the basic nitrogen atoms of the substrate. rsc.org To circumvent this, the amino group is often acylated or protected with a group like Boc (tert-butoxycarbonyl) prior to reduction. The hydrogenation of N-Boc-3-aminopyridine or other N-acyl derivatives often proceeds more smoothly. For instance, the hydrogenation of N-acetyl-3-aminopyridine can be effectively carried out using a palladium on carbon catalyst, followed by hydrolysis of the acetyl group to yield 3-aminopiperidine, which can then be protected with a Boc group. google.com

Recent studies have explored various catalytic systems to improve the efficiency and applicability of this method under milder conditions. Rhodium catalysts, in particular, have shown significant promise. For example, rhodium oxide (Rh₂O₃) has been successfully employed for the hydrogenation of a range of functionalized pyridines, including aminopyridines, under mild conditions (5 bar H₂, 40 °C) in trifluoroethanol (TFE), affording high yields of the corresponding piperidines. rsc.orgresearchgate.net

The synthesis of specific stereoisomers of this compound via pyridine reduction necessitates the use of asymmetric hydrogenation techniques. This can be achieved through several strategies, including the use of chiral catalysts or chiral auxiliaries. Asymmetric hydrogenation of prochiral pyridinium (B92312) salts, derived from 3-aminopyridine derivatives, using iridium catalysts complexed with chiral phosphine ligands is a viable route to enantiomerically enriched 3-aminopiperidines. mdpi.com Another approach involves a dearomatization–hydrogenation (DAH) process, where the pyridine ring is first partially reduced and dearomatized, followed by a stereoselective hydrogenation of the resulting diene or enamine intermediates. scientificupdate.com Chemo-enzymatic methods, combining chemical activation of the pyridine ring with enzymatic reduction steps, have also emerged as a powerful tool for accessing stereo-defined piperidines. rsc.orgacs.org

The following tables summarize key research findings for the reduction of pyridine derivatives to furnish 3-aminopiperidine systems.

Table 1: Catalytic Hydrogenation of 3-Aminopyridine Derivatives

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Product | Yield (%) | Reference |

| 3-Aminopyridine | 5 wt% Pt/Rh catalyst | Acetic Acid | 50 | 100 | - | rac-3-Aminopiperidine | - | google.com |

| N-Acetyl-3-aminopyridine | Pd/C | Acetic Acid | - | 10 | 5 | rac-N-Acetyl-3-aminopiperidine | >98 | google.com |

| 2-Aminopyridine (B139424) | Rh₂O₃ (0.5 mol%) | TFE | 40 | 5 | 16 | 3,4,5,6-Tetrahydropyridin-2-amine | >99 | rsc.orgresearchgate.net |

| N-Boc-3-amino-4-halopyridine | - | - | - | - | - | N-Boc-3-amino-4-halopiperidine | - | nih.gov |

Note: The reduction of 2-aminopyridine is included for comparative purposes, illustrating the behavior of aminopyridines under these conditions. The product is a tetrahydropyridine (B1245486) intermediate.

Table 2: Asymmetric Synthesis of Substituted Piperidines via Pyridine Reduction

| Substrate Type | Method | Catalyst/Enzyme | Key Features | Product Class | e.e. / d.r. | Reference |

| Activated Pyridinium Salts | Asymmetric Hydrogenation | Iridium(I)/Chiral P,N-Ligand | Hydrogenation of pre-formed pyridinium salts | Chiral 2-Substituted Piperidines | - | mdpi.com |

| N-Substituted Tetrahydropyridines | Chemo-enzymatic Cascade | Amine Oxidase / Ene-Imine Reductase (IRED) | One-pot stereoselective conversion | Chiral 3- and 3,4-Substituted Piperidines | High e.e. | acs.orgnih.govresearchgate.net |

| 3-Fluoro-4-aminopyridine derivative | Dearomatization-Hydrogenation (DAH) | [Rh(COD)Cl]₂ / H-Bpin | Two-stage reduction with good diastereoselectivity | all-cis-3-Fluoro-4-aminopiperidine derivative | High d.r. | scientificupdate.com |

Chemical Reactivity and Functionalization of 3 Boc Aminopiperidine

Strategies for Selective Derivatization

The selective functionalization of 3-Boc-aminopiperidine hinges on precise control over the reactivity of its different components. The presence of two distinct amino groups, one protected by a tert-butoxycarbonyl (Boc) group and the other being part of the heterocyclic ring, allows for sequential and site-specific modifications.

Orthogonal Cleavage of Protecting Groups for Sequential Functionalization

A key strategy for the selective derivatization of the this compound scaffold involves the use of orthogonal protecting groups. uantwerpen.be This approach allows for the sequential deprotection and subsequent functionalization of the different amino groups within the molecule. uantwerpen.be The Boc group is labile under acidic conditions, such as treatment with trifluoroacetic acid (TFA), while other protecting groups, like the carbamoyl (B1232498) group, can be cleaved under different conditions. uantwerpen.beacs.org

For instance, in a 1-carbamoyl-3-(picolinoylamino)piperidine derivative, the picolinoylamide can be cleaved using sodium hydroxide (B78521) in isopropanol (B130326) without affecting the N1-carbamoyl group. uantwerpen.be This orthogonal reactivity enables the selective modification of the C3 amino group, followed by potential further functionalization at the N1 position after its deprotection. uantwerpen.be This step-wise approach provides a powerful tool for building molecular complexity from the 3-aminopiperidine core. uantwerpen.beniscpr.res.in

The versatility of this strategy is further highlighted by the ability to introduce different protecting groups at the N1 position, which can influence the outcome of subsequent reactions. acs.org For example, the choice between a Boc, Cbz (carboxybenzyl), or tosyl group at the N1 position has been shown to have a significant effect on the efficiency of palladium-catalyzed C5-arylation reactions. acs.org

Regioselective C-H Functionalization

Directing group-assisted C-H functionalization has emerged as a powerful method for the regioselective modification of otherwise unreactive C(sp³)–H bonds in the piperidine (B6355638) ring. nih.govnih.govsci-hub.se This strategy utilizes a coordinating group to direct a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. nih.govrsc.org

A notable example of regioselective C-H functionalization is the palladium-catalyzed C5-arylation of 1-Boc-3-aminopiperidine derivatives. acs.orgnsf.govnih.govacs.org This transformation allows for the direct introduction of an aryl group at the C5 position of the piperidine ring, a challenging feat due to the unactivated nature of the C(sp³)–H bonds. acs.orgnih.gov

The success of the C5-arylation relies heavily on the use of a bidentate directing group, such as a picolinoylamino group, installed at the C3-amino position. uantwerpen.beacs.orgsci-hub.senih.gov This directing group coordinates to the palladium catalyst, forming a stable six-membered palladacycle intermediate that positions the catalyst in proximity to the C5-H bond. acs.orgacs.org This directed approach overcomes the inherent lack of reactivity at the C5 position and ensures high regioselectivity. acs.orgresearchgate.net The picolinamide (B142947) moiety is a well-established bidentate directing group for site-selective γ-C-H functionalization of amines. nih.gov

The reaction is typically carried out using a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant and often a carboxylic acid additive, which can improve the reaction yield. acs.orgnih.gov The choice of the protecting group on the piperidine nitrogen (N1) is also crucial for the success of the reaction, with the Boc group proving to be particularly effective. acs.org

Table 1: Key Factors in Palladium-Catalyzed C5(sp3)-H Arylation of 1-Boc-3-aminopiperidine Derivatives

| Factor | Role | Key Findings |

| Directing Group | Picolinoylamino | Forms a stable palladacycle to direct the catalyst to the C5 position. acs.orgnih.gov |

| Catalyst | Palladium(II) acetate | Facilitates the C-H activation and cross-coupling. acs.orgnih.gov |

| N1-Protecting Group | Boc | Found to be optimal for achieving high conversion and yield. acs.org |

| Additive | 2,6-dimethylbenzoic acid | Beneficial for improving the reaction conversion and yield. acs.org |

This table summarizes the critical components and their roles in the palladium-catalyzed C5-arylation of 1-Boc-3-aminopiperidine derivatives based on published research findings.

A significant feature of the palladium-catalyzed C5-arylation is its high stereospecificity, leading predominantly to the cis-3,5-disubstituted piperidine product. uantwerpen.beacs.org This stereochemical outcome is a result of the geometry of the palladacycle intermediate, which favors the approach of the arylating agent from the less hindered face of the piperidine ring. imperial.ac.ukfigshare.com Computational studies have shown that the trans-palladacycle is significantly higher in energy than the cis-palladacycle, leading to the observed stereoselectivity. imperial.ac.ukfigshare.com The oxidative addition step is considered to be stereodetermining. imperial.ac.uk This method provides a direct and efficient route to access cis-3,5-disubstituted piperidines, which are valuable building blocks in medicinal chemistry. acs.org

Photoredox catalysis offers an alternative and powerful strategy for the functionalization of saturated aza-heterocycles like piperidine. nih.govusp.br This approach utilizes light energy to initiate redox processes, enabling a range of transformations under mild conditions. usp.brrsc.org For piperidine derivatives, photoredox catalysis has been particularly effective in achieving β-heterofunctionalization. nih.gov

The process often involves a two-step sequence. nih.gov First, a photoredox-catalyzed dehydrogenation of the N-protected piperidine, mediated by a copper catalyst and an acridinium (B8443388) photooxidant, generates a 2,3-ene carbamate (B1207046) intermediate. nih.gov This unsaturated intermediate is then subjected to a second photoredox-catalyzed hydrofunctionalization step. nih.gov This subsequent step allows for the introduction of various heteroatoms (C-O, C-C, and C-N bonds) at the β-position (C3) of the piperidine ring. nih.gov This method provides a versatile route to a variety of β-substituted piperidines, which are otherwise challenging to synthesize. nih.gov

Photoredox Catalysis for β-Heterofunctionalization

Dehydrogenation and Hydrofunctionalization Sequences

A notable strategy for the β-functionalization of the piperidine ring involves a two-step sequence initiated by dehydrogenation. researchgate.netresearchgate.net This process, enabled by organic photoredox catalysis, transforms saturated aza-heterocycles like N-Boc-piperidine derivatives into their corresponding ene-carbamate intermediates. researchgate.netresearchgate.net Specifically, a photoredox-catalyzed, copper-mediated dehydrogenation produces the unsaturated 2,3-ene carbamate. researchgate.net

This ene-carbamate then serves as a substrate for a subsequent anti-Markovnikov hydrofunctionalization reaction. researchgate.netresearchgate.net This second step, also facilitated by an acridinium photocatalyst, allows for the introduction of a variety of heteroatom-containing nucleophiles. researchgate.net This sequence provides a pathway to an array of β-functionalized piperidines, expanding the synthetic utility beyond traditional methods that often rely on pre-functionalized starting materials. researchgate.net

Introduction of Cyano, Azido (B1232118), and Trifluoromethyl Moieties

The piperidine scaffold can be functionalized with various important chemical groups, including cyano, azido, and trifluoromethyl moieties, through several synthetic strategies.

Cyano Group: An enantioselective, radical-mediated δ-C–H cyanation of acyclic amines has been developed as a strategy to access chiral piperidines. nih.gov This approach uses a chiral copper catalyst to facilitate a C-C bond-forming event, interrupting the classic Hofmann-Löffler-Freytag reaction pathway. nih.gov The resulting δ-amino nitrile can then be cyclized to form the enantioenriched piperidine ring, effectively installing a cyano group surrogate. nih.gov

Azido Group: The azido moiety can be introduced onto the piperidine ring through various methods. One approach involves a modified Ritter reaction on 3-aryl-3-piperidin-ol derivatives using sodium azide (B81097) and trifluoroacetic acid, which yields 3-azido-3-aryl-piperidine intermediates. nih.gov These azides can then be reduced to the corresponding primary amines. nih.gov Another method achieves the synthesis of 3-azidopiperidines via the ring expansion of N-alkyl prolinols, where an intermediate aziridinium (B1262131) ion reacts with an azide source. researchgate.net Furthermore, palladium-catalyzed intramolecular aminoazidation of unactivated alkenes represents a modern approach to creating 3-azido-substituted piperidines with high enantioselectivity.

Trifluoromethyl Group: The trifluoromethyl group can be incorporated by starting with tetrahydropyridine (B1245486) derivatives. The synthesis involves oxidation to a pyridinium (B92312) cation, followed by nucleophilic trifluoromethylation, and subsequent hydrogenation to yield the α-trifluoromethyl piperidine. researchgate.net Direct trifluoromethylation of a piperidine derivative has also been achieved using this methodology. researchgate.net

Nucleophilic Substitution Reactions with Electrophilic Partners

The secondary amine of the piperidine ring in this compound is a potent nucleophile, readily participating in substitution reactions with various electrophiles. This reactivity is central to its application in building more complex molecular architectures. Current time information in Bangalore, IN.researchgate.net

Reaction with Chiral Triflate Esters

A significant application of this compound's nucleophilicity is its reaction with chiral triflate esters. Current time information in Bangalore, IN.researchgate.net This reaction proceeds via a nucleophilic SN2 mechanism, where the piperidine nitrogen displaces the triflate group. nih.govCurrent time information in Bangalore, IN. This method is effective for synthesizing new N-(aminocycloalkylene)amino acid derivatives. Current time information in Bangalore, IN.researchgate.net For instance, reacting this compound with chiral triflate esters derived from α-hydroxy acid esters affords diastereomeric methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates with good yields, typically ranging from 60% to 86%. Current time information in Bangalore, IN.researchgate.net

| Reactants | Product | Yield (%) |

| (R)-3-Boc-aminopiperidine + (S)-Triflate Ester | (2S,3R)-Diastereomer | 86 |

| (R)-3-Boc-aminopiperidine + (R)-Triflate Ester | (2R,3R)-Diastereomer | 83 |

| (S)-3-Boc-aminopiperidine + (S)-Triflate Ester | (2S,3S)-Diastereomer | 60-86 |

| (S)-3-Boc-aminopiperidine + (R)-Triflate Ester | (2R,3S)-Diastereomer | 60-86 |

| Table based on data for diastereomers 10a-c. Current time information in Bangalore, IN. |

Diastereoselective Control in Substitution Processes

Significant diastereoselective control can be achieved in the nucleophilic substitution reactions of this compound, particularly with chiral electrophiles like triflate esters. Current time information in Bangalore, IN.researchgate.net The temperature of the reaction has been identified as a critical factor in determining the diastereomeric ratio (dr) of the products. Current time information in Bangalore, IN.researchgate.net Lowering the reaction temperature generally leads to higher stereoselectivity. Current time information in Bangalore, IN.

In the reaction between (R)-3-Boc-aminopiperidine and enantiomeric triflate esters, carrying out the reaction at -50 °C resulted in excellent diastereoselectivity. Current time information in Bangalore, IN. For one of the product diastereomers, a complete stereoselectivity (100:0 dr) was achieved at this temperature, a significant improvement from the 78:22 dr observed at room temperature. Current time information in Bangalore, IN.

| Entry | Temperature (°C) | Diastereomeric Ratio (dr) of (2S,3R)-10b | Diastereomeric Ratio (dr) of (2R,3R)-10b |

| 1 | Room Temperature | 75 : 25 | 78 : 22 |

| 2 | -30 | 87 : 13 | 93 : 7 |

| 3 | -50 | 94 : 6 | 100 : 0 |

| Table showing the effect of temperature on diastereoselectivity. Current time information in Bangalore, IN. |

Reductive Amination Reactions

Reductive amination is a versatile and widely used method in organic synthesis that involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. researchgate.netsioc-journal.cn This reaction is a key strategy for forming C-N bonds. This compound and its precursors are frequently employed in such transformations. nih.gov

For example, racemic N-Boc-3-aminopiperidine derivatives have been synthesized via the reductive amination of N-Boc-3-piperidone with ethyl glycinate (B8599266) using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent, achieving a moderate yield of 62%. Conversely, enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine can be reacted with carbonyl compounds like ethyl glyoxylate (B1226380) in a reductive amination process to synthesize reference compounds for determining absolute configurations. A one-pot protocol for the deprotection of a Boc-protected amine followed by reductive amination has also been described, showcasing an efficient pathway to N-alkylated amino-pyridines. sioc-journal.cn

Applications of 3 Boc Aminopiperidine As a Key Synthetic Building Block

Versatility in the Construction of Complex Organic Scaffolds

The unique structural attributes of 3-Boc-aminopiperidine make it a highly sought-after component in the synthesis of complex organic frameworks. chemimpex.comnbinno.com Its chiral nature is particularly valuable in asymmetric synthesis, enabling the creation of enantiomerically pure compounds with enhanced biological activity. chemimpex.comnbinno.com This is crucial in drug development, where specific stereoisomers often exhibit the desired therapeutic effects. cymitquimica.com

Researchers leverage the reactivity of this compound in various chemical transformations to build intricate molecular architectures. For instance, it serves as a key intermediate in the synthesis of tricyclic scaffolds that are amenable to further chemical diversification. acs.org These scaffolds form the core of novel drug candidates. The piperidine (B6355638) nitrogen can act as a nucleophile, participating in reactions like reductive amination and nucleophilic substitution to form new carbon-nitrogen bonds, a fundamental step in the assembly of many bioactive molecules. smolecule.comnih.gov

Furthermore, the Boc-protected amino group can be deprotected under mild acidic conditions, revealing a primary amine that can be further functionalized. nbinno.com This "on-off" capability of the Boc group allows for sequential and controlled modifications of the piperidine scaffold, facilitating the synthesis of complex target molecules. This strategic protection and deprotection are central to its utility in building diverse molecular libraries for drug discovery.

Role in Peptide Synthesis

The application of this compound extends significantly into the realm of peptide synthesis, where it serves to create modified peptides with enhanced properties.

Protection of Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the tert-butoxycarbonyl (Boc) group is a well-established protecting group for the α-amino group of amino acids. peptide.comiris-biotech.de This protection strategy prevents unwanted side reactions during the sequential coupling of amino acids to build a peptide chain. The Boc group is stable under the coupling conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be added. peptide.com While not a direct component of the final peptide in this context, the principle of Boc protection, as seen in this compound, is fundamental to this synthetic methodology. The knowledge and techniques developed for handling Boc-protected compounds are directly transferable to SPPS.

Integration into Dipeptide and Peptide Analogues

This compound is directly incorporated into peptide structures to create dipeptide and peptide analogues with unique conformational constraints and biological activities. nih.govrsc.org By replacing a natural amino acid with the 3-aminopiperidine scaffold, chemists can introduce a rigid, cyclic element into the peptide backbone. This can lead to increased stability against enzymatic degradation, improved receptor binding affinity, and enhanced bioavailability. chemimpex.comnbinno.com

For example, researchers have synthesized dipeptides by coupling this compound with amino acids like L-phenylalanine. rsc.org These novel dipeptides, after deprotection of the Boc group, can be further elaborated or tested for their biological properties. The synthesis of such peptide analogues has been explored in the development of inhibitors for enzymes like bacterial cysteine protease IdeS. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and APIs

Perhaps the most significant application of this compound is its role as a crucial starting material for the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nbinno.comtianmingpharm.comchemicalbook.com Its structural features are present in numerous drug candidates and approved medicines.

The (R)-enantiomer of this compound, in particular, is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. nbinno.comchemicalbook.com Prominent examples include Alogliptin (B1666894) and Linagliptin (B1675411). nbinno.comtianmingpharm.comchemicalbook.com The synthesis of these drugs relies on the stereochemically pure (R)-3-aminopiperidine core, which is readily available from (R)-3-Boc-aminopiperidine. nbinno.comchemicalbook.com

Beyond diabetes, this versatile building block is utilized in the development of drugs for other therapeutic areas, including neuroprotective agents and antimicrobial compounds. nbinno.com Its ability to serve as a scaffold for creating diverse chemical entities makes it a valuable asset in the drug discovery and development pipeline. chemimpex.comcymitquimica.com

Scaffold for Small Molecule Libraries

In the quest for new drug leads, medicinal chemists often synthesize large collections of related compounds, known as small molecule libraries. This compound serves as an excellent scaffold for generating such libraries. acs.org By systematically modifying the piperidine ring and the amino group, a vast number of structurally diverse molecules can be created. This approach allows for the exploration of a broad chemical space to identify compounds with desired biological activities. The ability to perform various chemical reactions on the this compound core, such as C-H activation and subsequent cyclizations, enables the generation of novel and structurally complex scaffolds for these libraries.

Medicinal Chemistry Research Involving 3 Boc Aminopiperidine Derivatives

Design and Synthesis of Bioactive Molecules

3-Boc-aminopiperidine is a key intermediate in the creation of numerous pharmaceuticals, primarily due to its chiral nature and the reactivity of its protected amine group. The Boc protecting group offers stability during synthetic steps and can be readily removed under mild acidic conditions, a crucial feature for the synthesis of complex drug molecules. nbinno.comsctsgroup.com

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application of this compound is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to manage type 2 diabetes. beilstein-journals.orgnbinno.com These inhibitors work by prolonging the action of incretin (B1656795) hormones, which regulate blood sugar levels. The aminopiperidine moiety is a common feature in many DPP-IV inhibitors, as it interacts with the enzyme through salt bridges. beilstein-journals.org

(R)-3-Boc-aminopiperidine is a crucial precursor in the synthesis of Alogliptin (B1666894), a potent and selective DPP-IV inhibitor. nbinno.comnbinno.combeilstein-journals.org In the synthesis of Alogliptin, the Boc-protected aminopiperidine is coupled with a pyrimidinedione core. google.com The Boc group is then removed in a subsequent step to yield the final active drug molecule. google.com Researchers have also utilized this compound to create novel analogs of Alogliptin, aiming to improve its pharmacological properties. beilstein-journals.org For instance, a novel analogue of Alogliptin was synthesized by condensing an aminopiperidine derivative bearing a spirocyclic ring on the piperidine (B6355638) moiety with the pyrimidine (B1678525) dione (B5365651) core. beilstein-journals.org

Similarly, (R)-3-Boc-aminopiperidine is an essential intermediate in the manufacturing of Linagliptin (B1675411) and Trelagliptin, both of which are also DPP-IV inhibitors. nbinno.combeilstein-journals.orgthieme-connect.com In the synthesis of Linagliptin, (R)-3-Boc-aminopiperidine is involved in forming the core structure of the drug. chemicalbook.comquickcompany.in While some synthetic routes for Linagliptin have explored alternatives to the Boc-protected intermediate due to its high cost and challenges in purification on an industrial scale, it remains a key component in many established processes. googleapis.com For Trelagliptin synthesis, (R)-3-Boc-aminopiperidine is reacted with a fluorinated benzonitrile (B105546) derivative, followed by deprotection of the Boc group to yield the final product. patsnap.compatsnap.com

The development of derivatives of Sitagliptin, another prominent DPP-IV inhibitor, has also benefited from the use of this compound. chemicalbook.com Although the core structure of Sitagliptin itself contains a different amine moiety, researchers have explored incorporating the 3-aminopiperidine scaffold, often via its Boc-protected form, to create novel DPP-IV inhibitors with potentially improved efficacy or selectivity.

The broad utility of this compound in the synthesis of Alogliptin, Linagliptin, and Trelagliptin underscores its importance in the development of antidiabetic agents. nbinno.combeilstein-journals.orgnbinno.com Its role as a chiral building block is critical for creating enantiomerically pure drugs, which often exhibit enhanced biological activity and a better safety profile. nbinno.com The piperidine moiety itself is a key pharmacophore that interacts with the DPP-IV enzyme, making this compound a valuable starting material for the discovery of new and improved treatments for type 2 diabetes.

| Drug | Drug Class | Role of this compound |

| Alogliptin | DPP-IV Inhibitor | Precursor in synthesis. nbinno.comnbinno.combeilstein-journals.org |

| Linagliptin | DPP-IV Inhibitor | Intermediate in synthesis. nbinno.combeilstein-journals.orgthieme-connect.com |

| Trelagliptin | DPP-IV Inhibitor | Intermediate in synthesis. nbinno.comthieme-connect.com |

| Sitagliptin Derivatives | DPP-IV Inhibitor | Used in the development of novel derivatives. chemicalbook.com |

Development of Sitagliptin Derivatives

Compounds Targeting Neurological Disorders

Beyond its role in metabolic drug discovery, this compound is also a valuable building block in the synthesis of compounds aimed at treating neurological and psychiatric disorders. chemimpex.comchemimpex.com Its ability to cross the blood-brain barrier makes the piperidine scaffold particularly attractive for developing drugs that target the central nervous system. chemimpex.com Both (R)- and (S)- enantiomers of this compound are utilized in the synthesis of various biologically active molecules for these therapeutic areas. chemimpex.comchemimpex.com For example, (R)-1-Boc-3-aminopiperidine has been used to prepare a benzoxazepine derivative that acts as a potent CBP/P300 bromodomain inhibitor, which has implications for cancer research but also highlights its utility in creating complex molecules for various biological targets. sigmaaldrich.com

Analgesic and Anti-inflammatory Agents

The 3-aminopiperidine moiety has been explored for its potential in developing novel analgesic and anti-inflammatory drugs. A patent has been filed for a class of 3-aminopiperidine derivatives intended for the treatment of inflammatory and central nervous system disorders. google.com

Research into quinoline-2-carboxamides has identified derivatives incorporating a 3-aminopiperidine unit with notable anti-inflammatory properties. researchgate.net In a study, these compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Certain derivatives demonstrated significant COX-2 inhibitory activity and selectivity. researchgate.net For example, compounds designated as 19 and 27 in the study showed potent in vitro COX-2 inhibition and also exhibited significant anti-inflammatory effects in in-vivo carrageenan-induced paw edema assays in rats. researchgate.net The edema inhibition percentages for these compounds were 59.38% and 65.03%, respectively, after 5 hours, comparable to the reference drug celecoxib (B62257) (71.21%). researchgate.net These findings suggest that the 3-aminopiperidine scaffold can be a valuable component in the design of new anti-inflammatory agents. researchgate.net

Hepatitis C Virus (HCV) Assembly Inhibitors

While the aminopiperidine scaffold is of significant interest in antiviral research, investigations into its use for inhibiting Hepatitis C Virus (HCV) have predominantly focused on the 4-aminopiperidine (B84694) isomer. nih.govacs.org Extensive research has led to the discovery and optimization of a 4-aminopiperidine (4AP) scaffold that targets the assembly and release stages of the HCV life cycle. nih.govacs.org These 4AP derivatives have shown potent inhibition of HCV replication and act synergistically with other approved antiviral drugs. nih.gov Based on available scientific literature, there is limited specific research on the use of this compound derivatives as HCV assembly inhibitors, as the focus has been on the 4-substituted regioisomer.

Checkpoint Kinase 1 (CHK1) Inhibitors

Checkpoint kinase 1 (CHK1) is a critical enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation. sci-hub.senih.gov The 3-aminopiperidine moiety, particularly the (S)-enantiomer, has been instrumental in the development of potent CHK1 inhibitors.

A notable example is AZD7762 , a potent, ATP-competitive inhibitor of both CHK1 and CHK2. rndsystems.comtocris.commedchemexpress.com The development of AZD7762 involved structure-guided optimization of a thiophenecarboxamide urea (B33335) class of compounds. sci-hub.se X-ray crystallography of a lead compound bound to CHK1 revealed that the (S)-3-aminopiperidine moiety fits into the ribose-binding pocket. sci-hub.se The protonated piperidine nitrogen forms crucial polar interactions with the protein, highlighting the importance of this cyclic amine and its correct chirality for potent inhibition. sci-hub.se This structural insight guided the optimization that ultimately led to the discovery of AZD7762, which has demonstrated the ability to enhance the efficacy of DNA-damaging agents in preclinical models. sci-hub.se

Other scaffolds have also been explored. Researchers have described a "scaffold morphing" strategy, evolving fragment hits like pyrazolopyridines into highly potent and selective isoquinoline-based CHK1 inhibitors. acs.org This work also emphasized the importance of a basic amine substituent, such as that provided by 3-aminopiperidine, for achieving high potency. acs.org

| Compound | Scaffold Class | CHK1 IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| AZD7762 | Thiophenecarboxamide Urea | 5 | Equally potent against CHK2; >10-fold selective over a panel of 164 kinases. | rndsystems.comtocris.com |

| Compound (R)-3 | Isoquinoline | <1.3 | Highly selective over CHK2. | acs.org |

| Compound 70 | Thienopyridine | 1 | Data not specified. | researchgate.net |

Phosphoinositide 3-kinase Delta (PI3Kδ) Inhibitors

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is primarily expressed in hematopoietic cells and is a key target for treating B-cell malignancies and inflammatory diseases. nih.govgoogle.com The 3-aminopiperidine scaffold has been successfully incorporated into various heterocyclic systems to create potent and selective PI3Kδ inhibitors.

One successful approach involved the synthesis of 4-(piperid-3-yl)amino substituted quinazolines. nih.govresearchgate.net Starting from (S)-1-Boc-3-aminopiperidine, researchers developed a series of compounds with high potency against PI3Kδ. researchgate.net Molecular docking studies suggested that these derivatives form key hydrogen bond interactions within the PI3Kδ active site. researchgate.net Certain compounds from this series demonstrated excellent PI3Kδ inhibitory activity, with IC50 values in the low nanomolar range, and high selectivity over other PI3K isoforms (α, β, and γ). nih.gov

Another line of research focused on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. celonpharma.com By exploring substitutions on this core, potent inhibitors were identified. While many of these utilized a 4-aminopiperidine, the research highlights the general utility of aminopiperidine scaffolds in targeting the PI3Kδ enzyme. celonpharma.comresearchgate.net

| Compound | PI3Kδ IC50 (nM) | Selectivity Profile | Reference |

|---|---|---|---|

| Idelalisib (Reference) | 2.7 | Selective for δ isoform. | nih.gov |

| Compound 14b | 3.0 | Excellent selectivity over PI3Kα, β, and γ. | nih.gov |

| Compound 14c | 3.9 | Excellent selectivity over PI3Kα, β, and γ. | nih.gov |

| Compound A5 | 1.3 | Excellent selectivity over PI3Kα, β, and γ. | researchgate.net |

| Compound A8 | 0.7 | Superior selectivity over PI3Kα and β. | researchgate.net |

Bacterial Cysteine Protease Inhibitors (e.g., IdeS)

The Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS) is a bacterial cysteine protease that has emerged as a virulence determinant and a therapeutic target. Research has identified 3-aminopiperidine-based peptide analogues as the first selective, noncovalent inhibitors of IdeS. nih.govnih.govacs.org

In these studies, a glycine (B1666218) residue in peptides based on the IgG hinge region was replaced with a 3-aminopiperidine moiety. nih.gov While the original peptides showed no inhibitory activity, several of the new piperidine-based analogues were identified as IdeS inhibitors. nih.govnih.gov The selectivity of these compounds was tested against related cysteine proteases, papain and SpeB. nih.govnih.gov The structure-activity relationship studies revealed that while larger, more complex analogues were potent against IdeS, they were even more potent against papain, demonstrating poor selectivity. nih.govnih.gov However, smaller, simpler analogues such as (S)-pipG ((S)-3) and (R)-LpipG ((R)-7) were found to be potent inhibitors of IdeS while having minimal effect on papain and no effect on SpeB. nih.gov These compounds, exhibiting both efficacy and high selectivity, were identified as promising starting points for the development of specific IdeS inhibitors. nih.gov

Other Pharmacologically Active Scaffolds

The utility of this compound extends to numerous other therapeutic areas. It is a well-established key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. smolecule.comgoogle.com Chiral derivatives, particularly (R)-3-aminopiperidine, are crucial building blocks for potent and selective DPP-4 inhibitors such as alogliptin and linagliptin. google.com The aminopiperidine moiety in these inhibitors typically forms a key salt bridge interaction with glutamic acid residues (Glu205/Glu206) in the S2 subsite of the DPP-4 enzyme. mdpi.com

In other research, aminopiperidine derivatives have been investigated as atypical dopamine (B1211576) transporter (DAT) inhibitors, which have potential in treating psychostimulant use disorders. researchgate.net

Structure-Activity Relationship (SAR) Studies in Drug Development

The development of potent and selective drugs from this compound derivatives relies heavily on understanding their structure-activity relationships (SAR).

CHK1 Inhibitors : SAR studies, guided by X-ray crystallography, have been pivotal. For thiophenecarboxamide urea inhibitors like AZD7762, the (S)-chirality of the 3-aminopiperidine was found to be critical. sci-hub.se The structure revealed that the protonated piperidine nitrogen makes three key polar interactions at the edge of the ribose binding pocket of CHK1, an interaction that explains the preference for this specific chiral cyclic amine. sci-hub.se This structure-based design approach allowed for the optimization of initial hits into clinical candidates. sci-hub.se

PI3Kδ Inhibitors : In the quinazoline (B50416) series, SAR indicated that introducing a (S)-piperid-3-yl-amino group at the 4-position of the core structure led to compounds with potent, single-digit nanomolar IC50 values against PI3Kδ. nih.govresearchgate.net Molecular docking confirmed that this moiety forms crucial hydrogen bonds within the active site, contributing to both high potency and excellent selectivity over other PI3K isoforms. nih.govresearchgate.net

IdeS Inhibitors : For the peptide-based IdeS inhibitors, SAR exploration showed a clear trend related to the size of the analogue. nih.govnih.gov Extending the peptide chain from the piperidine core (e.g., in compounds (R)-pipGP and (S)-LpipGP) increased potency against IdeS but also dramatically increased potency against the related protease papain, thus reducing selectivity. nih.gov In contrast, the smaller analogues containing just the aminopiperidine-glycine replacement (e.g., (S)-pipG) were less potent but highly selective for IdeS, making them more promising leads for further development where target specificity is paramount. nih.gov

Enantiomeric Purity and Biological Activity Correlation

The stereochemistry of drug molecules is a critical factor in medicinal chemistry, as different enantiomers of a chiral compound can exhibit significantly different pharmacological activities. This principle is well-documented for derivatives of this compound, where the absolute configuration at the C3 position of the piperidine ring often dictates the potency and selectivity of the molecule's interaction with its biological target. The use of enantiomerically pure (R)- or (S)-3-Boc-aminopiperidine as a starting material is crucial for the synthesis of stereospecific drugs. nbinno.comindiamart.com The R-configuration, for instance, is a key component in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors used to treat type 2 diabetes, such as alogliptin and linagliptin. nbinno.combeilstein-journals.org

Research into various classes of enzyme inhibitors and receptor antagonists has consistently demonstrated that one enantiomer is often significantly more active than the other—a phenomenon known as eudismic ratio. This underscores the importance of asymmetric synthesis and chiral separation in developing effective and selective therapeutic agents. beilstein-journals.orgchemimpex.com

Detailed Research Findings

Studies across different therapeutic areas highlight the profound impact of the stereochemistry of 3-aminopiperidine derivatives on their biological function.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: In the development of inhibitors for GSK-3β, a target for Alzheimer's disease, a series of 9H-pyrimido[4,5-b]indole derivatives were synthesized using both racemic and enantiopure 1-Boc-3-aminopiperidine building blocks. mdpi.com The study revealed a stark difference in activity between the enantiomers. The (R)-enantiomers were potent, nanomolar inhibitors of GSK-3β, whereas the corresponding (S)-enantiomers showed a significant decrease in activity. mdpi.com This demonstrates that the (R)-configuration is the eutomer, or the more active stereoisomer, for this particular class of compounds. mdpi.com

Table 1: Influence of Stereochemistry on GSK-3β Inhibition

| Compound | Configuration | IC₅₀ (nM) |

|---|---|---|

| (R)-2 | R | 480 |

| (R)-28 | R | 360 |

| (S)-configured counterparts | S | Substantial loss in activity |

Data sourced from a study on 9H-pyrimido[4,5-b]indole derivatives. mdpi.com

Table 2: Stereochemistry Effect on nNOS and iNOS Inhibition

| Compound | Stereochemistry of Piperidine C³ | nNOS IC₅₀ (µM) | iNOS Inhibition % at 10 µM |

|---|---|---|---|

| 7 | R | 0.22 ± 0.01 | 91 ± 1 |

| 8 | S | 0.24 ± 0.02 | 93 ± 2 |

| 10 | R | > 100 | 5 ± 1 |

| 11 | S | > 100 | 2 ± 1 |

Data sourced from a study on S-ethyl-isothiocitrullin-based NO synthase inhibitors. mdpi.com

Bacterial Cysteine Protease IdeS Inhibitors: A study focused on developing noncovalent inhibitors for the bacterial cysteine protease IdeS from Streptococcus pyogenes involved the synthesis of peptide analogues based on 3-aminopiperidine. nih.gov Racemic 1-Boc-3-piperidone was used to create a racemic intermediate, which was then separated into pure enantiomers, (R)-1 and (S)-1, using preparative HPLC. nih.gov This separation was essential to synthesize stereochemically defined di- and tripeptide analogues. Keeping the stereoisomers distinct throughout the synthesis allowed for the evaluation of how the absolute configuration of the aminopiperidine moiety influenced biological activity, a critical step in understanding the structure-activity relationship for these novel inhibitors. nih.gov

The successful stereospecific synthesis of various derivatives underscores the chemical robustness of the chiral center in the this compound scaffold. For instance, a palladium-catalyzed C5-arylation of (3S)-3-(picolinamido)-1-Boc-piperidine was achieved, demonstrating that complex modifications can be performed while preserving the initial stereochemistry. whiterose.ac.uk Such methodologies are vital for creating diverse libraries of enantiomerically pure compounds for drug discovery campaigns. whiterose.ac.uk

The consistent observation across multiple studies is that controlling the stereochemistry of the 3-aminopiperidine core is a fundamental aspect of designing potent and selective molecules. While there are exceptions, the general rule is that the biological activity is intimately linked to the enantiomeric purity of the derivative. mdpi.comacs.org

Computational Studies and Modeling of 3 Boc Aminopiperidine Derivatives

Molecular Docking Investigations

Molecular docking serves as a pivotal tool in predicting the binding orientation and affinity of 3-Boc-aminopiperidine derivatives to their biological targets. These in silico techniques provide a three-dimensional view of the ligand-receptor interactions, offering insights that are crucial for rational drug design.

Prediction of Ligand-Receptor Binding Modes